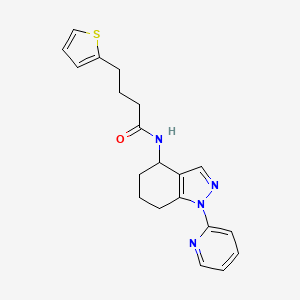
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide is a complex organic compound that features a combination of pyridine, indazole, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the pyridine and thiophene groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, organolithium reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-pyridin-2-ylindazol-4-yl)-4-thiophen-2-ylbutanamide
- N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-furan-2-ylbutanamide
Uniqueness
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, in particular, might enhance its electronic properties or binding affinity in biological systems.
Propriétés
IUPAC Name |
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(11-3-6-15-7-5-13-26-15)23-17-8-4-9-18-16(17)14-22-24(18)19-10-1-2-12-21-19/h1-2,5,7,10,12-14,17H,3-4,6,8-9,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJUWKXPACALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC(=O)CCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B6082525.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6082536.png)
![6-hydroxy-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6082538.png)
![1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6082539.png)


![4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol](/img/structure/B6082564.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6082579.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6082582.png)

![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6082598.png)

